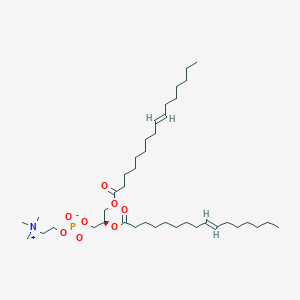

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone, two hexadecenoyl fatty acid chains, and a phosphocholine head group. This compound is significant in various biological processes, including membrane fluidity and signaling pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with hexadecenoyl fatty acids, followed by the attachment of the phosphocholine group. The process can be summarized in the following steps:

Esterification: Glycerol is esterified with hexadecenoyl fatty acids in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bonds in the hexadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerophosphocholine.

Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are employed for hydrolysis reactions.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Hydrolysis: Free fatty acids, glycerophosphocholine.

Substitution: Phosphocholine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Membrane Structure and Function Studies

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is extensively used to study membrane dynamics due to its similarity to naturally occurring phospholipids. Researchers utilize this compound to investigate:

- Membrane Fluidity : The unsaturated bonds in its fatty acid chains contribute to the fluidity of lipid bilayers, which is essential for cellular function.

- Protein-Lipid Interactions : This phospholipid aids in understanding how proteins interact with lipid membranes, influencing protein conformation and activity.

Liposome Formation and Drug Delivery

The ability of this compound to form liposomes makes it valuable for drug delivery systems. Key applications include:

- Encapsulation of Therapeutics : Liposomes made from this phospholipid can encapsulate various therapeutic agents, enhancing their bioavailability and stability during delivery.

- Targeted Drug Delivery : Research indicates that liposomes can improve the targeting of drugs to specific cells or tissues, potentially increasing treatment efficacy while minimizing side effects.

Biochemical and Pharmaceutical Research

In biochemical studies, this compound is utilized for:

- Investigating Cellular Uptake Mechanisms : This compound can enhance the cellular uptake of various molecules, influencing signaling pathways and immune responses.

- Studying Lipid Metabolism : Its hydrolysis by phospholipases leads to the release of fatty acids and glycerol, providing insights into lipid metabolism processes.

Numerous studies have highlighted the applications of this compound:

- Drug Delivery Systems : A study demonstrated that liposomes composed of this phospholipid could effectively deliver anticancer drugs to tumor cells in vitro, enhancing therapeutic efficacy while reducing systemic toxicity.

- Membrane Dynamics Research : Another research project utilized this compound to explore how changes in membrane composition affect protein interactions and cellular signaling pathways.

Wirkmechanismus

The mechanism of action of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating signaling pathways and cellular responses. The phosphocholine head group plays a key role in binding to specific receptors and enzymes, facilitating various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine: Similar structure but with cis double bonds in the fatty acid chains.

1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Contains saturated palmitic acid chains instead of unsaturated hexadecenoyl chains.

1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains with cis double bonds.

Uniqueness

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is unique due to the presence of trans double bonds in the hexadecenoyl chains, which confer distinct physical and chemical properties compared to its cis counterparts. This trans configuration affects the packing and fluidity of lipid bilayers, influencing membrane-associated processes.

Biologische Aktivität

1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine (referred to as PC 16:1/16:1) is a phospholipid belonging to the class of glycerophosphocholines. This compound has garnered interest due to its potential biological activities, particularly in the context of cellular membrane dynamics, signaling pathways, and therapeutic applications.

- Molecular Formula: C₄₀H₇₆NO₈P

- Molecular Weight: 761.08 g/mol

- Structure: The compound features two 9E-hexadecenoyl chains attached to a glycerol backbone with a phosphate group linked to choline.

Membrane Dynamics

Phosphatidylcholine (PC) is a crucial component of cell membranes, influencing fluidity and permeability. The presence of unsaturated fatty acid chains, such as those found in PC 16:1/16:1, enhances membrane fluidity, which is essential for various cellular processes including:

- Membrane Fusion: PC facilitates membrane fusion events critical in processes like exocytosis and endocytosis.

- Signal Transduction: The fluid nature of membranes allows for effective receptor-ligand interactions and subsequent signal transduction pathways.

Anti-inflammatory Properties

Recent studies have indicated that phosphatidylcholines can exhibit anti-inflammatory effects. For instance, PC 16:1/16:1 has been implicated in modulating immune responses by:

- Reducing the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

- Enhancing the viability and function of immune cells such as macrophages and lymphocytes under inflammatory conditions .

Study on Cytotoxicity and Cell Viability

A study investigated the effects of various phosphatidylcholines, including PC 16:1/16:1, on different cancer cell lines. The findings revealed:

- Cell Lines Tested: MDA-MB 231 (breast cancer), T47D (breast cancer), and others.

- Results: No significant cytotoxic effects were observed at concentrations up to 132 µM. However, at lower concentrations, PC 16:1/16:1 improved cell viability in certain cell lines, suggesting a potential role in promoting cell survival under stress conditions .

Lipidomics Studies

Lipidomic analyses have shown that PC species like PC 16:1/16:1 are involved in cellular signaling pathways that regulate inflammation and apoptosis. For example:

- Mechanism of Action: The compound may influence the activation of Toll-like receptors (TLRs), which play a pivotal role in innate immunity .

- Impact on ROS Production: Exposure to PC 16:1/16:1 can modulate reactive oxygen species (ROS) levels in cells, impacting oxidative stress responses .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWHCUUIQMGELX-SGZUMCNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

730.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.